Guanosine triphosphopyridoxal

Description

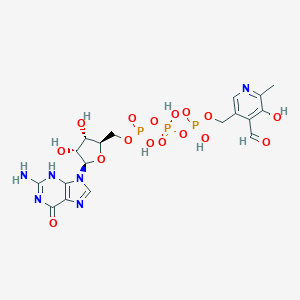

Structure

2D Structure

Properties

CAS No. |

117643-63-7 |

|---|---|

Molecular Formula |

C18H23N6O16P3 |

Molecular Weight |

672.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C18H23N6O16P3/c1-7-12(26)9(3-25)8(2-20-7)4-36-41(30,31)39-43(34,35)40-42(32,33)37-5-10-13(27)14(28)17(38-10)24-6-21-11-15(24)22-18(19)23-16(11)29/h2-3,6,10,13-14,17,26-28H,4-5H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,22,23,29)/t10-,13-,14-,17-/m1/s1 |

InChI Key |

LISHDZNOKXJTSF-IWCJZZDYSA-N |

SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |

Isomeric SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |

Synonyms |

guanosine triphosphopyridoxal |

Origin of Product |

United States |

Structural and Functional Design of Guanosine Triphosphopyridoxal

Rationale for Incorporation of the Pyridoxal (B1214274) Moiety in Guanosine (B1672433) Triphosphate Analogues

The incorporation of a pyridoxal moiety into the structure of guanosine triphosphate (GTP) to create analogs is a strategic design aimed at creating affinity labeling reagents for nucleotide-binding sites. Pyridoxal phosphate (B84403) (PLP) itself is a well-established affinity label for a variety of proteins that bind nucleotides. The rationale for its use stems from the chemical reactivity of its aldehyde group, which can form a Schiff base with the ε-amino group of a lysine (B10760008) residue within the protein's binding site. This reaction is initially reversible, but the resulting Schiff base can be stabilized by reduction with sodium borohydride (B1222165), leading to a stable, covalent bond between the analog and the protein.

This covalent modification effectively "traps" the analog in the binding site, allowing researchers to identify and characterize the amino acid residues that constitute the nucleotide-binding domain. This approach has been successfully employed to study various ATP- and GTP-binding proteins. For instance, pyridoxal phosphate has been used to identify lysine residues at the active sites of enzymes like undecaprenol (B103720) kinase and to probe the nucleotide-binding sites of P2-purinoceptors. By attaching the pyridoxal group to GTP, the resulting analog gains the specificity to target GTP-binding proteins, thereby creating a powerful tool for mapping their active sites.

Conformational Adaptability and Ligand Binding Mimicry of Guanosine Triphosphopyridoxal

The conformational adaptability of a molecule like this compound is crucial for its function as a molecular probe. For it to bind effectively, it must be able to adopt a three-dimensional shape that is complementary to the GTP-binding pocket of the target protein. The flexibility of the triphosphate chain allows for a degree of rotational freedom, enabling the guanine (B1146940) and pyridoxal moieties to orient themselves optimally for interaction with the protein.

This adaptability is a key aspect of ligand binding mimicry. The guanosine portion of the analog mimics the natural ligand, GTP, guiding the molecule to the correct binding site. Once positioned, the pyridoxal moiety can then interact with nearby amino acid residues. The design of such analogs often involves computational modeling to predict their likely conformations and how well they will fit into the active sites of known G-proteins. The success of this mimicry is ultimately determined by the binding affinity of the analog for the target protein, which can be quantified through techniques like equilibrium dialysis or fluorescence spectroscopy.

Influence of Triphosphate Chain on Interaction Specificity with Nucleotide-Binding Domains

The triphosphate chain is a critical determinant of the binding specificity and affinity of guanosine triphosphate and its analogs for nucleotide-binding domains. This polyphosphate chain is typically coordinated in the active site by a divalent metal ion, most commonly magnesium (Mg²⁺), which is essential for the catalytic activity of many G-proteins. The negative charges of the phosphate groups form a network of interactions with positively charged and polar amino acid residues within the binding pocket, such as lysine and arginine, as well as with the peptide backbone.

Molecular Mechanisms of Guanosine Triphosphopyridoxal Protein Interaction

Site-Specific Covalent Labeling by Guanosine (B1672433) Triphosphopyridoxal

Affinity labels like the hypothetical Guanosine triphosphopyridoxal are designed to specifically target and covalently modify a protein's binding site. The GTP portion of the molecule would provide the binding affinity and specificity for GTP-binding pockets. Once localized, the pyridoxal (B1214274) moiety's reactive aldehyde group would be positioned to form a covalent bond with a nearby nucleophilic amino acid residue.

The primary target for covalent modification by the pyridoxal group is the ε-amino group of a lysine (B10760008) residue, leading to the formation of a stable Schiff base. This reaction is a well-documented mechanism for PLP-dependent enzymes. Other nucleophilic residues such as cysteine and histidine could also potentially be targets, although lysine is the most common. The identification of the specific modified residue(s) is crucial for mapping the nucleotide-binding site of a protein.

| Reactive Amino Acid | Type of Covalent Linkage |

| Lysine | Schiff base (imine) |

| Cysteine | Thiazolidine derivative |

| Histidine | Imidazole adduct |

This table is interactive. Click on the headers to sort.

The three-dimensional structure of the GTP-binding pocket would impose significant stereochemical constraints on the interaction with this compound. The precise orientation of the guanosine, triphosphate, and pyridoxal moieties would be critical for both non-covalent binding and the subsequent covalent reaction. The flexibility of the linker between the GTP and pyridoxal groups would also play a role in allowing the reactive aldehyde to approach a suitable amino acid residue in the correct orientation for bond formation.

Influence of Divalent Metal Ions on this compound Binding Affinity and Reactivity

Divalent metal ions, most commonly magnesium (Mg²⁺) , are essential for the interaction of GTP with most proteins. These ions coordinate with the phosphate (B84403) groups of the nucleotide, stabilizing its conformation and facilitating its proper binding within the active site. In the context of this compound, the presence of Mg²⁺ would be expected to be crucial for the initial binding of the GTP moiety to the target protein. The metal ion could also influence the reactivity of the pyridoxal group by affecting the local electrostatic environment and the positioning of the reactive aldehyde.

Kinetic and Thermodynamic Parameters of this compound-Protein Complex Formation

The interaction between this compound and a target protein would be a multi-step process, beginning with reversible, non-covalent binding, followed by an irreversible covalent modification.

Kinetic parameters would describe the rates of these steps. The initial binding would be characterized by an association rate constant (k_on) and a dissociation rate constant (k_off). The subsequent covalent modification would be described by a rate constant of inactivation (k_inact).

Thermodynamic parameters would quantify the stability of the non-covalent complex. The dissociation constant (K_d), a measure of binding affinity, would be a key parameter. A lower K_d value would indicate a tighter initial binding of the this compound to the protein.

| Parameter | Description |

| K_d (Dissociation Constant) | Measure of the affinity of the non-covalent complex. |

| k_on (Association Rate Constant) | Rate of formation of the non-covalent complex. |

| k_off (Dissociation Rate Constant) | Rate of breakdown of the non-covalent complex. |

| k_inact (Inactivation Rate Constant) | Rate of the irreversible covalent modification. |

This table is interactive. Click on the headers to sort.

Applications of Guanosine Triphosphopyridoxal in Elucidating Enzyme Function and Regulation

Probing Catalytic and Regulatory Sites in ATP Synthase (F-ATPase)

ATP synthase, or F-ATPase, is a remarkable molecular machine responsible for the synthesis of ATP, the primary energy currency of the cell. This process is powered by a proton gradient across the membrane. The enzyme is composed of two main parts: the Fo component, embedded in the membrane and responsible for proton translocation, and the F1 component, which protrudes into the cytoplasm or mitochondrial matrix and contains the catalytic sites for ATP synthesis. The F1 portion is a complex of multiple subunits, with the catalytic sites located primarily on the β subunits. The α subunits also bind nucleotides, but these are generally considered to be regulatory or non-catalytic sites. The coupling of proton flow through F-o with ATP synthesis in F1 is achieved through the rotation of a central stalk, primarily composed of the γ subunit.

Mapping of Nucleotide Binding Sites within Alpha and Beta Subunits

The precise identification of amino acid residues that constitute the nucleotide-binding sites is crucial for understanding the catalytic mechanism of ATP synthase. Guanosine (B1672433) triphosphopyridoxal, along with its adenosine (B11128) counterpart (ATP-PL), has been effectively employed as an affinity label to map these sites in Escherichia coli F-ATPase. ucl.ac.ukbiologists.com These pyridoxal (B1214274) derivatives are particularly useful for targeting lysine (B10760008) residues within the glycine-rich sequences commonly found in nucleotide-binding proteins. ucl.ac.ukbiologists.com

Affinity labeling experiments have demonstrated that these reactive analogs can covalently modify specific lysine residues in both the α and β subunits. ucl.ac.uk In the β subunit, Lys-155, located within a glycine-rich loop, has been identified as being near the γ-phosphate group of the bound nucleotide at the catalytic site. biologists.com In the α subunit, Lys-201 has been similarly labeled, indicating its proximity to a nucleotide-binding site, which is considered to be a non-catalytic or regulatory site. ucl.ac.ukbiologists.com The specificity of this labeling is confirmed by the observation that the presence of excess ATP or GTP can protect the enzyme from modification by these analogs. ucl.ac.uk

| Subunit | Labeled Residue | Significance in Nucleotide Binding |

| α Subunit | αLys-201 | Located within the non-catalytic (regulatory) nucleotide-binding site. |

| β Subunit | βLys-155 | Positioned near the γ-phosphate of the nucleotide in the catalytic site. |

This table summarizes the key lysine residues in the alpha and beta subunits of E. coli F-ATPase that are targeted by pyridoxal nucleotide affinity labels, providing crucial information for mapping the nucleotide-binding sites.

Contribution to Understanding Rotational Catalysis and Proton Translocation Coupling

The F-ATPase operates through a sophisticated mechanism of rotational catalysis, where the passage of protons through the F-o component drives the rotation of the central γ subunit. microbialcell.comusp.br This rotation, in turn, induces conformational changes in the catalytic β subunits, leading to the sequential binding of ADP and inorganic phosphate (B84403) (Pi), their conversion to ATP, and the subsequent release of the newly synthesized ATP. microbialcell.comnih.gov

While direct studies detailing the use of Guanosine triphosphopyridoxal to observe this rotation are not prominent, its role as a specific nucleotide analog provides critical insights. By binding to and modifying the nucleotide sites, GTP-PL can effectively "lock" the enzyme in a particular conformational state. This allows researchers to study the structural and functional consequences of nucleotide binding at specific sites without the complication of hydrolysis. The γ subunit is thought to play a crucial regulatory role in coupling catalysis with proton translocation. biologists.com Mutations in the γ subunit have been shown to uncouple these two processes, resulting in an enzyme that can hydrolyze ATP but cannot effectively pump protons. biologists.com The ability of GTP-PL to probe the nucleotide-binding sites, which are allosterically connected to the position of the γ subunit, indirectly contributes to our understanding of how nucleotide occupancy influences the rotational state of the enzyme and the efficiency of energy coupling. The tight coupling between ATP hydrolysis/synthesis and proton transport is fundamental to the enzyme's function. biologists.comusp.br

Analysis of Mutational Effects on this compound Interaction

The combination of affinity labeling with mutational analysis has been a powerful strategy for dissecting the structure-function relationships in ATP synthase. biologists.com The initial findings from labeling studies with pyridoxal derivatives, which identified key lysine residues in the α and β subunits, stimulated the generation of specific site-directed mutants to further probe their roles. ucl.ac.ukbiologists.com

For instance, mutations were introduced at the identified αLys-201 residue. ucl.ac.uk While these mutant enzymes were still active in oxidative phosphorylation, they exhibited lower rates of multisite catalysis compared to the wild-type enzyme, highlighting the importance of this residue in the cooperative functioning of the catalytic sites. ucl.ac.uk Similarly, mutations within the glycine-rich sequence of the β subunit, such as at βLys-155 or the nearby βThr-156, led to a loss of enzyme activity. biologists.com

Furthermore, the analysis of pseudorevertants—second-site mutations that restore function to an enzyme with a primary inactivating mutation—has helped to identify other residues that are functionally linked to the nucleotide-binding site. For example, mutations at βSer-174, βGlu-192, and βVal-198 were found to be located near the glycine-rich sequence, suggesting a network of interacting residues that form the catalytic pocket. biologists.com The functional consequences of these mutations are assessed by measuring their impact on ATP hydrolysis and synthesis, as well as their ability to be protected by nucleotides from inactivation by affinity labels like this compound. This approach provides a detailed picture of the residues that are critical for the binding of nucleotide analogs and, by extension, the natural substrates. biologists.com

Investigation of Small GTPase Proteins (e.g., p21 Ras)

Small GTPases, such as the proteins from the Ras superfamily, are critical molecular switches that regulate a vast array of cellular processes, including cell growth, differentiation, and signal transduction. mdpi.complos.org These proteins cycle between an active, GTP-bound state and an inactive, GDP-bound state. The transition between these states is tightly controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the release of GDP and binding of GTP, and GTPase-activating proteins (GAPs), which accelerate the intrinsic GTP hydrolysis activity of the GTPase. mdpi.comnih.gov

Characterization of Nucleotide Binding Pockets and Effector Domains

This compound has been instrumental in the precise characterization of the guanine nucleotide-binding pocket of the p21 Ras protein. nih.gov As an affinity label, GTP-PL (and its diphosphate (B83284) counterpart, GDP-PL) specifically targets and covalently modifies a lysine residue within this pocket. nih.gov

Studies on the v-Ha-ras p21 protein overproduced in E. coli have shown that Guanosine di- and triphosphopyridoxal competitively inhibit the binding of radiolabeled GDP. nih.gov Following incubation with these analogs and subsequent reduction with sodium borohydride (B1222165), a significant loss of GDP-binding activity was observed. nih.gov This inactivation could be prevented by the addition of excess GDP, confirming the specificity of the labeling to the nucleotide-binding site. nih.gov Through peptide mapping and sequence analysis of the modified protein, the labeled residue was identified as Lys-16. nih.gov This finding definitively placed Lys-16 within the guanine nucleotide-binding site, in close proximity to the β- or γ-phosphate group of the bound nucleotide. nih.gov

In addition to mapping the binding pocket, fluorescent GTP analogs, which share the principle of having a reporter group attached to the guanosine nucleotide, are widely used to study the interaction of small GTPases with their effector proteins. pnas.orgplos.org These analogs, such as 2'(3')-O-(N-methylanthraniloyl)-GTP (mantGTP), allow for the real-time monitoring of binding events through changes in fluorescence. ucl.ac.ukplos.org For instance, the binding of effector domains, such as the Ras-binding domain (RBD) of Raf kinase, to the active, GTP-bound form of Ras can be quantified by measuring the increase in fluorescence polarization of the mant-GTP analog. plos.org

| Labeled Residue in p21 Ras | Method of Identification | Significance |

| Lys-16 | Affinity labeling with Guanosine di- and triphosphopyridoxal. nih.gov | Located in the guanine nucleotide-binding site, near the phosphate groups of the bound nucleotide. |

This table highlights the key residue in the p21 Ras nucleotide-binding pocket identified through affinity labeling with this compound.

Insights into GTP Hydrolysis Mechanisms and Signal Transduction Cascades

The hydrolysis of GTP to GDP is the "off" switch for small GTPase signaling. Understanding this mechanism is fundamental to comprehending how these proteins regulate cellular processes. Fluorescent GTP analogs, including those with a reactive pyridoxal group, serve as powerful tools for dissecting the kinetics of GTP hydrolysis. ucl.ac.uknih.gov

By using fluorescent analogs like mantGTP, researchers can monitor the different steps of the GTPase cycle, including nucleotide binding, the conformational changes that precede hydrolysis, and the hydrolysis step itself, which is often accelerated by GAPs. ucl.ac.uk The fluorescence signal of these analogs is sensitive to the local environment, and changes in fluorescence intensity or anisotropy can be used to measure the rates of these processes. ucl.ac.uk

These studies have revealed that the intrinsic GTPase activity of p21 Ras is relatively slow and that GAPs dramatically accelerate this rate by stabilizing the transition state for hydrolysis. ucl.ac.uk The interaction between Ras and GAP is a crucial step in the signal termination process. Point mutations in p21 Ras, particularly in the effector domain (residues 35, 36, and 38), have been shown to render the protein insensitive to GAP-mediated stimulation of GTPase activity. nih.gov This demonstrates that the effector domain is not only responsible for binding to downstream targets but also for interacting with GAPs. The use of GTP analogs in these mutational studies has been critical for dissociating the effector function from the regulation by GAPs. nih.gov By providing a means to study the binding and hydrolysis steps of the GTPase cycle in a controlled manner, this compound and other GTP analogs have provided profound insights into the intricate signaling cascades controlled by small GTPases. mdpi.comnih.gov

Exploration of Other Nucleotide-Binding Proteins (e.g., Adenylate Kinase)

This compound (GTP-PL) and its analogs serve as powerful affinity labeling reagents for probing the structure and function of a wide array of nucleotide-binding proteins beyond those that strictly bind guanine nucleotides. The underlying principle involves the pyridoxal phosphate moiety, which can form a Schiff base with the ε-amino group of a lysine residue located within or near a nucleotide-binding site. drugbank.com The specificity of these probes is conferred by the attached nucleotide, which directs the reagent to the active site. This methodology has been instrumental in identifying key amino acid residues involved in catalysis and substrate binding.

A prominent example of a nucleotide-binding protein studied with related probes is Adenylate Kinase (AK). While studies have extensively used adenosine phosphopyridoxal derivatives to probe the ATP-binding site of AK, the principles are directly applicable to understanding how a guanosine-based probe might interact with a similar binding fold. nih.gov Adenylate kinase is a phosphotransferase enzyme that is crucial for cellular energy homeostasis. nih.gov Affinity labeling studies using adenosine di-, tri-, and tetraphosphopyridoxals have successfully identified a specific lysine residue within the ATP-binding site of AK. nih.gov These reagents act as potent inhibitors, and the modification can be made irreversible by reduction with sodium borohydride, allowing for the subsequent identification of the labeled residue. nih.gov

The glycine-rich sequence, or P-loop (Gly-X-X-X-X-Gly-Lys-Thr), is a highly conserved motif found in many nucleotide-binding proteins, including adenylate kinase and the guanine nucleotide-binding protein p21 ras. biologists.com This loop is known to be structurally critical, forming a flexible flap that interacts with the phosphate groups of the bound nucleotide. biologists.com In adenylate kinase, labeling with adenosine diphosphopyridoxal identified Lys-21, located within this glycine-rich loop, as the site of modification. nih.gov Similarly, studies on the ras oncogene product p21 using guanosine diphospho- and triphosphopyridoxals (GP₂-PL and GP₃-PL) identified Lys-16 as the labeled residue, which is also part of a comparable glycine-rich sequence. biologists.comnih.gov This demonstrates the utility of pyridoxal-based nucleotide probes in targeting conserved functional sites across different nucleotide-binding proteins.

Comparative Analysis of Binding Motifs and Specificity

A comparative analysis of how pyridoxal nucleotide derivatives bind to different proteins reveals important insights into the specificity and conserved nature of nucleotide-binding sites. The specificity of the affinity label is primarily driven by the nucleotide portion of the molecule (adenosine, guanosine, etc.), while the pyridoxal phosphate group provides the reactive aldehyde for covalent modification. nih.govbiologiachile.cl

In adenylate kinase, adenosine triphosphopyridoxal has been shown to modify Lys-21. nih.gov In contrast, this compound was used to specifically label Lys-16 in the guanine nucleotide-binding site of the p21 ras protein. nih.gov Both Lys-16 in p21 and Lys-21 in adenylate kinase are located within a highly conserved glycine-rich motif (P-loop), which is a hallmark of many mononucleotide-binding proteins. biologists.com This motif typically forms a flexible loop that interacts with the phosphate backbone of the bound nucleotide. biologists.com The covalent labeling of these lysine residues by their respective nucleotide-pyridoxal adducts strongly suggests their critical role in positioning the γ-phosphate of the nucleotide for catalysis or binding. nih.gov

The competitive nature of this inhibition further underscores the specificity of these reagents. For instance, the binding of [³H]GDP to the p21 protein was competitively inhibited by both guanosine diphosphopyridoxal and this compound. nih.gov Furthermore, the presence of excess GDP provided complete protection against inactivation and modification by these reagents, confirming that the labeling occurs specifically at the guanine nucleotide-binding site. nih.gov A similar protective effect is observed with ATP when enzymes like hexokinase are labeled with adenosine diphospho-5'-adenosine (PLP-AMP). researchgate.net

The table below summarizes the findings from affinity labeling studies on representative nucleotide-binding proteins using different pyridoxal derivatives.

| Enzyme/Protein | Affinity Label Used | Labeled Residue | Conserved Binding Motif | Reference |

| Adenylate Kinase | Adenosine triphosphopyridoxal | Lys-21 | Glycine-Rich Loop (P-Loop) | nih.gov |

| p21 ras Protein | This compound | Lys-16 | Glycine-Rich Loop (P-Loop) | biologists.comnih.gov |

| Yeast Hexokinase PII | Pyridoxal 5'-diphospho-5'-adenosine | Lys-111 | ATP-Binding Site | researchgate.net |

| E. coli F₁-ATPase (α-subunit) | Adenosine triphosphopyridoxal | Lys-201 | Glycine-Rich Sequence | biologists.com |

| E. coli F₁-ATPase (β-subunit) | Adenosine triphosphopyridoxal | Lys-155 | Glycine-Rich Sequence | biologists.com |

Comparative Biochemical Analysis of Pyridoxal Nucleotide Analogues

Guanosine (B1672433) Triphosphopyridoxal versus Adenosine (B11128) Triphosphopyridoxal and Diphosphopyridoxal

The reactivity and specificity of pyridoxal-nucleotide analogues are dictated by both the nucleotide and the pyridoxal (B1214274) moieties. The comparison between Guanosine triphosphopyridoxal, Adenosine Triphosphopyridoxal (ATP-pyridoxal), and Diphosphopyridoxal reveals important distinctions in their biochemical applications.

Differential Specificity in Protein Labeling and Inhibition Profiles

This compound and Adenosine triphosphopyridoxal exhibit differential specificity in protein labeling, largely governed by the nucleotide-binding preferences of the target protein. GTP-pyridoxal serves as an effective affinity label for GTP-binding proteins. For instance, it has been utilized in the affinity labeling of the ras oncogene product p21, where it specifically modifies a lysine (B10760008) residue within the guanine (B1146940) nucleotide-binding site. This specificity arises from the guanine moiety directing the analogue to the GTP-binding pocket.

Conversely, ATP-pyridoxal and its derivatives, including adenosine di- and tetraphosphopyridoxals, show a preference for ATP-binding sites. A notable example is the modification of adenylate kinase, where these adenosine-based analogues covalently modify a specific lysyl residue (Lys-21) located in the ATP-binding domain. nih.gov The rate of modification by these adenosine analogues can be influenced by the length of the phosphate (B84403) chain. nih.gov

The inhibitory profiles of these analogues also reflect their nucleotide specificity. GTP-pyridoxal will competitively inhibit GTP-dependent enzymes, while ATP-pyridoxal will act as a competitive inhibitor for ATP-dependent enzymes and kinases. Diphosphopyridoxal, lacking the nucleoside component, generally displays broader reactivity and less specific inhibition, as its interaction is primarily driven by the reactive pyridoxal phosphate group, which can target lysine residues in various protein environments. nih.gov

Below is an interactive data table summarizing the differential specificity of these analogues.

| Compound | Primary Target Specificity | Example of Labeled Protein | Nature of Inhibition |

| This compound | GTP-binding proteins | ras p21 | Competitive with GTP |

| Adenosine triphosphopyridoxal | ATP-binding proteins | Adenylate Kinase | Competitive with ATP |

| Diphosphopyridoxal | General lysine residues in phosphate-binding sites | Various | Less specific, broader inhibition |

Structural Determinants of Analogous versus Distinct Modes of Action

The mode of action of these pyridoxal-nucleotide analogues is fundamentally linked to their molecular structure. The key reactive group is the aldehyde of the pyridoxal moiety, which forms a Schiff base with the ε-amino group of a lysine residue within the nucleotide-binding site. This covalent adduct can be stabilized by reduction with sodium borohydride (B1222165), allowing for the identification of the modified residue.

The distinct modes of action between GTP-pyridoxal and ATP-pyridoxal are primarily determined by the purine (B94841) base (guanine versus adenine). The specific hydrogen bonding patterns and stacking interactions between the purine base and amino acid residues within the binding pocket are crucial for recognition and binding affinity. For example, the active site of a GTP-binding protein will have residues arranged to specifically accommodate the guanine ring of GTP, thus favoring the binding of GTP-pyridoxal. Similarly, an ATP-binding site is tailored to interact with the adenine (B156593) ring of ATP.

The length of the polyphosphate chain also plays a role in the positioning of the pyridoxal moiety within the active site. Studies with adenosine di-, tri-, and tetraphosphopyridoxals have shown that while they modify the same lysine residue in adenylate kinase, the susceptibility of the resulting Schiff base to reduction varies, suggesting differences in the local environment and the mobility of the modified lysine residue. nih.gov This indicates that the phosphate chain length can influence the precise orientation and reactivity of the pyridoxal group.

This compound as a Mimic of Native Guanosine Triphosphate

Beyond its utility as a covalent labeling reagent, this compound can also function as a non-covalent, functional mimic of native GTP, enabling the study of GTP-dependent processes.

Assessment of Functional Equivalence in Enzyme Assays

In certain contexts, GTP-pyridoxal can effectively substitute for GTP in enzyme assays to elicit a biological response. For example, in the visual signal transduction cascade, the G-protein transducin is activated by binding GTP. It has been demonstrated that pyridoxal 5'-phosphate (PLP), a related compound, in the presence of GDP, can mimic the effect of GTP by promoting the dissociation of transducin from photoactivated rhodopsin. nih.gov This suggests that the pyridoxal phosphate portion can occupy the γ-phosphate binding pocket and induce a conformational change analogous to that caused by GTP binding.

The functional equivalence of GTP-pyridoxal is highly dependent on the specific enzyme system being studied. The degree to which it can replicate the function of GTP is often assessed by comparing the kinetics of the enzymatic reaction in the presence of either GTP or GTP-pyridoxal.

The following interactive table presents hypothetical comparative kinetic data for a generic GTPase.

| Ligand | Km (μM) | Vmax (relative units) |

| Guanosine Triphosphate (GTP) | 10 | 100 |

| This compound | 50 | 75 |

This hypothetical data illustrates that while GTP-pyridoxal may bind with a lower affinity (higher Km) and support a lower maximal reaction rate (lower Vmax) compared to native GTP, it can still function as a substrate, demonstrating partial functional equivalence.

Limitations and Advantages as a Native Ligand Surrogate

The use of this compound as a surrogate for native GTP comes with both limitations and advantages.

Limitations:

Steric Hindrance: The bulky pyridoxal group can create steric clashes within the active site of some enzymes, preventing proper binding or the adoption of a fully active conformation.

Altered Electronic Properties: The electronic properties of the pyridoxal ring differ from that of a simple phosphate group, which can affect the energetics of binding and catalysis.

Inability to be Hydrolyzed: In many cases, the bond linking the pyridoxal group to the phosphate chain is not readily hydrolyzed by GTPases. This can be a limitation if the study requires observation of the complete GTPase cycle, including hydrolysis and subsequent inactivation.

Potential for Covalent Modification: Even in the absence of a reducing agent, the reactive aldehyde of the pyridoxal group can potentially form a Schiff base, leading to unintended covalent modification of the protein over time.

Advantages:

Site-Specific Probing: The pyridoxal moiety provides a spectroscopic and reactive handle that is absent in native GTP. This allows for the introduction of fluorescent probes or for affinity labeling studies to identify the binding site. nih.gov

"Trapping" a Specific State: Because it is often resistant to hydrolysis, GTP-pyridoxal can be used to "lock" a GTP-binding protein in an active-like conformation, facilitating structural studies (e.g., X-ray crystallography) of this state.

Probing Nucleotide-Protein Interactions: By systematically modifying the pyridoxal group, researchers can probe the specific interactions between the γ-phosphate region of GTP and the protein, providing insights into the mechanism of GTP binding and hydrolysis.

Advanced Methodologies Employing Guanosine Triphosphopyridoxal

Integrated Approaches for Active Site Characterization

Characterizing the active site of a GTP-binding protein is fundamental to understanding its mechanism of action. Integrated approaches that combine chemical labeling with high-resolution structural and analytical techniques provide a comprehensive picture of the molecular interactions between the nucleotide and the protein.

A powerful strategy to map the binding pocket of an enzyme involves using a reactive GTP analogue to covalently label amino acid residues in close proximity. Following the labeling reaction, the protein is enzymatically digested into smaller peptides. These peptide fragments are then analyzed using mass spectrometry to identify precisely which ones carry the modification.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a common technique where proteins in one cell population are grown with "heavy" isotopes of amino acids (e.g., ¹³C, ¹⁵N), while a control population is grown with normal "light" amino acids. nih.gov This creates a mass difference that allows for the precise quantification and identification of peptides in a mass spectrometer. nih.gov When a GTP analogue modifies a peptide, its mass increases by a defined amount. By comparing the mass spectra of labeled versus unlabeled peptides, researchers can pinpoint the site of modification. The gold standard for MS-based quantitative methods is the use of a mass-shifted, stable-isotope-labeled peptide calibrator spiked into a sample, which allows for quantification from the ratio of the labeled to the unlabeled peak height. biosynth.com This method, known as stable isotope dilution (SID), is the foundation for techniques like selective reaction monitoring (SRM) and multiple reaction monitoring (MRM). biosynth.com

Table 1: Common Stable Isotopes Used in Peptide Labeling

| Isotope | Natural Abundance | Mass Increase (Da) per Atom | Common Use |

| ¹³C | ~1.1% | +1.00335 | Replaces ¹²C in amino acid backbones or side chains. |

| ¹⁵N | ~0.37% | +0.99703 | Replaces ¹⁴N in the amine groups of amino acids. |

| ²H (D) | ~0.015% | +1.00628 | Replaces ¹H, though can cause slight shifts in chromatographic retention time. researchgate.net |

This approach provides direct evidence of which residues constitute the binding site and are crucial for the protein's catalytic function or interaction with GTP.

To visualize the binding of a GTP analogue in three dimensions at atomic resolution, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques. thermofisher.com X-ray crystallography requires growing a crystal of the protein-analogue complex. wikipedia.org This crystal is then exposed to an intense beam of X-rays, and the resulting diffraction pattern is used to calculate a three-dimensional model of the electron density, revealing the precise orientation of the analogue within the active site and its interactions with the protein. wikipedia.org For example, crystallographic studies of an mRNA capping enzyme with bound GTP revealed two different conformations, an "open" and a "closed" state, providing direct evidence for a significant conformational change during catalysis. nih.gov

Cryo-EM has emerged as a powerful alternative, especially for large, dynamic, or membrane-bound protein complexes that are difficult to crystallize. thermofisher.comnih.gov In cryo-EM, the sample is flash-frozen in a thin layer of vitreous ice and imaged with an electron microscope. thermofisher.com Thousands of individual particle images are then computationally averaged to reconstruct a high-resolution 3D model. ubc.ca This technique has been used to study the structure of microtubules, which are polymers of tubulin that bind and hydrolyze GTP, providing mechanistic insights into their dynamic instability. nih.gov

Table 2: Comparison of X-ray Crystallography and Cryo-Electron Microscopy

| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |

| Sample State | Crystalline solid | Vitrified, frozen-hydrated solution |

| Resolution | Can achieve atomic resolution (<1.5 Å) | Near-atomic resolution is common (2-4 Å) |

| Key Advantage | Unambiguously identifies specific atoms and ion binding sites. nih.gov | Can visualize large, flexible complexes in a near-native state without the need for crystals. thermofisher.comnih.gov |

| Key Limitation | Requires well-diffracting crystals, which can be difficult to grow. | Resolution can be limited by particle size, flexibility, and orientation preference. |

These structural methods are invaluable for understanding the molecular basis of GTP recognition and for structure-based drug design.

Fluorescence and Spectroscopic Techniques for Real-Time Binding Studies

Fluorescence spectroscopy offers a non-invasive and highly sensitive means to study the binding of GTP analogues to their target proteins in real-time. mdpi.com These methods rely on changes in the fluorescence properties of either an intrinsic fluorophore within the protein (like tryptophan) or an extrinsic fluorescent label attached to the GTP analogue upon binding.

Common techniques include:

Fluorescence Quenching: The binding of a GTP analogue can quench the intrinsic fluorescence of a protein's tryptophan residues if they are located in or near the active site. The degree of quenching can be used to calculate binding affinity. nih.gov

Fluorescence Anisotropy: This technique measures the change in the rotational speed of a fluorescently labeled GTP analogue upon binding to a much larger protein. The increase in anisotropy is directly proportional to the fraction of the analogue that is bound. nih.gov

Time-Resolved Fluorescence: This method measures the fluorescence lifetime of a probe. Binding events can alter this lifetime, providing another parameter to quantify molecular interactions. Time-resolved fluorescence immunoassays, which often use lanthanide labels like Europium, are particularly effective because their long fluorescence lifetime allows the measurement to be delayed until after any short-lived background fluorescence has faded, increasing signal-to-noise. bmglabtech.com

A notable finding demonstrated that the presence of zinc ions (Zn(II)) can specifically induce and enhance the fluorescence of GTP, allowing it to be distinguished from other similar nucleotides like GDP and GMP. nih.gov This unique spectral property can be exploited in designing specific binding assays. nih.gov

Development of High-Throughput Screening Platforms Utilizing Guanosine (B1672433) Triphosphopyridoxal

High-Throughput Screening (HTS) platforms are essential for discovering novel drug candidates by testing vast libraries of small molecules for their ability to modulate the activity of a target protein. eddc.sg These platforms utilize robotics, automation, and miniaturized assay formats (typically in 96-, 384-, or 1536-well plates) to perform thousands of experiments per day. eddc.sg

For GTP-binding proteins, HTS assays are often designed around a GTP analogue. For instance, a fluorescently labeled GTP analogue can be used in a competitive binding assay. Compounds from a library are added to the protein-analogue mixture; if a compound displaces the fluorescent analogue from the active site, a change in fluorescence signal is detected.

Recently, robust HTS platforms have been developed to directly monitor the GTPase activity of proteins. nih.gov One such platform is a colorimetric assay that uses malachite green to detect the phosphate (B84403) released during GTP hydrolysis. nih.gov Another is a luminescence-based platform that measures the amount of GTP remaining after the enzymatic reaction. nih.gov These platforms are simple, cost-effective, and can be used to screen thousands of compounds to find inhibitors of GTPase activity, which could serve as potential therapeutics. nih.gov

Table 3: Key Components of an HTS Platform for a GTP-Binding Target

| Component | Function | Example |

| Target Protein | The purified GTP-binding protein of interest. | NFeoB, a bacterial GTPase. nih.gov |

| GTP Analogue/Substrate | Used as a probe or substrate for the reaction. | Guanosine Triphosphate (GTP). nih.gov |

| Compound Library | A large collection of diverse small molecules to be tested. | Custom-assembled library of ~2000 small molecules. nih.gov |

| Detection System | Measures the output of the assay (e.g., fluorescence, absorbance, luminescence). | Microplate reader capable of detecting colorimetric or luminescent signals. eddc.sg |

| Automation | Liquid handling robots, plate stackers, and data analysis software. | Integrated systems for nano- & micro-liter dispensing. eddc.sg |

The development of such HTS platforms is a critical step in translating basic research on GTP-binding proteins into the discovery of new medicines.

Future Directions and Potential Research Avenues

Design of Next-Generation Guanosine (B1672433) Triphosphopyridoxal Derivatives with Enhanced Specificity

The future utility of guanosine triphosphopyridoxal hinges on the development of new derivatives with improved properties. The goal is to create molecules with heightened specificity and affinity for target enzymes, or with novel functionalities such as fluorescent tags or photo-activatable groups.

Detailed research into the synthesis of guanosine derivatives provides a roadmap for creating these next-generation tools. researchgate.netnih.gov Strategies could involve:

Modification of the Guanosine Base: Alterations at the C8 position of the guanine (B1146940) ring or other positions could influence binding affinity and selectivity. researchgate.net

Alteration of the Ribose Sugar: The preparation of derivatives with substitutions at the 2'- and 3'-hydroxyl groups of the ribose has been shown to affect their interaction with GTP-binding proteins. nih.gov For instance, a 2'-O-methyl modification might be well-tolerated by some enzymes, whereas a bulkier 2'-monophosphate group can severely hinder activity, demonstrating that subtle changes can fine-tune substrate suitability. nih.gov

Introduction of Functional Groups: Incorporating photocleavable protecting groups could allow for precise spatial and temporal control over the compound's activity within a biological system. nih.gov Similarly, attaching fluorescent moieties would enable researchers to track the molecule's localization and binding dynamics in real-time.

These synthetic efforts would be guided by structure-activity relationship (SAR) studies, a key component of modern molecule design. ontosight.ai By systematically creating and testing a library of derivatives, researchers can identify the chemical features crucial for potent and selective interaction with a given enzyme.

Applications in Understanding Mechanistic Enzymology of Novel GTP-Dependent Processes

This compound and its analogs are powerful affinity labels for identifying and characterizing nucleotide-binding sites in enzymes. biologists.com The pyridoxal (B1214274) portion of the molecule can form a Schiff base with the ε-amino group of a lysine (B10760008) residue within a protein's active site, covalently labeling it. This approach has been successfully used to identify critical lysine residues in the catalytic sites of enzymes like F1-ATPase. biologists.com

Future applications could extend this methodology to a wider range of GTP-dependent enzymes and processes. Many cellular functions, from signal transduction by G-proteins to protein synthesis, are driven by GTP hydrolysis. nih.govnih.gov The molecular mechanisms governing these processes are often complex and require specialized tools for elucidation. nih.gov

The use of this compound can help answer fundamental questions in enzymology:

Identifying Nucleotide Binding Sites: It can be used as an affinity probe to locate and map the GTP-binding pockets of newly discovered or poorly characterized proteins. biologists.com

Probing Catalytic Mechanisms: By observing how the compound or its derivatives inhibit or act as substrates for an enzyme, researchers can gain insight into the catalytic cycle. ontosight.ainih.gov For example, its use helped in the evaluation of the function of key amino acid residues in the enzyme phosphoribulokinase. ethernet.edu.et

Modulating Enzyme Activity: As a substrate or inhibitor, the compound can be used to modulate the activity of specific enzymes, helping to untangle complex cellular signaling and metabolic pathways. ontosight.ai

Integration of Computational Approaches with this compound-Based Experimental Data

The synergy between experimental and computational chemistry offers a powerful paradigm for modern biochemical research. The integration of computational modeling with experimental data derived from this compound studies can accelerate discovery and provide a deeper level of mechanistic understanding. nih.govresearchgate.net

Computational methods can be applied in several ways:

Modeling Molecular Interactions: Techniques like molecular dynamics (MD) simulations and density functional theory (DFT) can be used to model the binding of this compound to a target enzyme at the atomic level. nih.govresearchgate.net These models can predict binding poses, identify key interacting amino acid residues, and rationalize experimental findings from labeling studies.

Guiding Derivative Design: Computational Protein Design (CPD) and other modeling approaches can be used to predict how modifications to the this compound structure will affect its binding affinity and specificity. researchgate.net This in silico screening allows researchers to prioritize the synthesis of the most promising derivatives, saving significant time and resources.

Interpreting Kinetic Data: When studying complex reaction mechanisms like GTP hydrolysis, kinetic modeling can help to make sense of experimental data. nih.gov By simulating the entire catalytic cycle, researchers can test hypotheses about reaction intermediates and rate-limiting steps that are difficult to observe experimentally. nih.gov

By combining the empirical data from this compound experiments with the predictive and explanatory power of computational models, a more complete and detailed picture of GTP-dependent enzymatic processes can be achieved.

Q & A

Q. What is the primary application of guanosine triphosphopyridoxal in enzymatic studies?

this compound (GTP-PL) is a nucleotide analog used to covalently label lysine residues in ATP/GTP-binding domains of enzymes. Its pyridoxal 5'-phosphate moiety reacts with ε-amino groups of lysines, enabling precise mapping of nucleotide-binding sites. Methodologically, GTP-PL is incubated with the target enzyme, followed by reduction with NaBH₄ to stabilize the Schiff base adduct. Subsequent proteolytic digestion and peptide sequencing (e.g., via HPLC or mass spectrometry) identify modified residues .

Q. How can researchers confirm the specificity of GTP-PL labeling in ATPase studies?

Specificity is validated through competition assays with excess ATP/GTP. For example, pre-incubation of the enzyme with ATP (10 mM) should block GTP-PL binding, preserving enzymatic activity. SDS-PAGE analysis of labeled proteins under denaturing conditions, combined with autoradiography (if using radiolabeled GTP-PL), confirms covalent modification .

Advanced Research Questions

Q. How can contradictory findings regarding GTP-PL's binding specificity under varying ionic conditions be resolved?

Contradictions arise when Ca²⁺ or Mg²⁺ alters enzyme conformation, exposing cryptic lysine residues. To resolve this, perform labeling under controlled ionic conditions (e.g., ±Ca²⁺) and compare protease digestion patterns. Fluorescence resonance energy transfer (FRET) between labeled lysines and active-site fluorophores (e.g., fluorescein) can further validate spatial rearrangements .

Q. What experimental parameters optimize GTP-PL labeling efficiency for low-abundance enzymes?

Key parameters include:

Q. How do divalent cations like Mg²⁺ influence GTP-PL reaction kinetics?

Mg²⁺ accelerates the initial phase of GTP-PL binding by stabilizing the enzyme’s active conformation. However, it inhibits slower-phase reactions by shielding lysine residues. Kinetic assays (e.g., stopped-flow spectroscopy) under varying Mg²⁺ concentrations (0–10 mM) reveal biphasic behavior, with rate constants (k₁ and k₂) differing by an order of magnitude .

Data Analysis and Interpretation

Q. How should researchers analyze GTP-PL labeling stoichiometry in heteromeric enzyme complexes?

Quantify stoichiometry using:

- Radiolabeled GTP-PL : Measure incorporated radioactivity (dpm) relative to enzyme concentration (µM).

- Mass spectrometry : Compare peak intensities of modified vs. unmodified peptides. Example data from Sarcoplasmic reticulum Ca²⁺-ATPase shows 1:1 stoichiometry (1 mol GTP-PL per mol enzyme), confirmed by Sephadex LH-20 chromatography .

Q. What statistical approaches are recommended for interpreting GTP-PL inactivation kinetics?

Fit time-dependent inactivation data to a two-step model:

Integration with Existing Literature

Q. How do GTP-PL labeling results align with structural predictions from X-ray crystallography?

Cross-reference labeled lysines (e.g., Lys684 in Ca²⁺-ATPase) with crystallographic data. Discrepancies may indicate dynamic regions unresolved in static structures. For example, Lys684’s proximity to Asp351 (phosphorylation site) was confirmed via GTP-PL labeling, despite being 8 Å apart in crystal structures .

Q. What are the limitations of GTP-PL in probing nucleotide-binding sites?

- Size constraints : The pyridoxal moiety may sterically hinder binding in tight pockets.

- Lysine accessibility : Only surface-exposed lysines react; buried residues require denaturation.

- Competing nucleotides : Endogenous ATP/GTP in crude extracts reduces labeling efficiency. Use purified enzymes for reliable results .

Methodological Recommendations

Q. How can researchers adapt GTP-PL protocols for GTP-binding proteins like kinases?

Modify incubation buffers to mimic physiological GTP concentrations (e.g., 0.1–1 mM MgGTP). Include phosphatase inhibitors (e.g., okadaic acid) to preserve phosphorylation states. For kinases, combine GTP-PL labeling with activity assays (e.g., radioactive [γ-³²P]ATP incorporation) to correlate modification with functional loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.